4-(4-Fluorophenyl)oxazole
Overview
Description
“4-(4-Fluorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazoles, including “this compound”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
Oxazoles, such as “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Polymer Synthesis and Properties
- Polymer Synthesis : 4-(4-Fluorophenyl)oxazole has been utilized in the synthesis of poly(aryl ether oxazole)s. These polymers are synthesized by nucleophilic displacement reactions and exhibit varied solubility and thermal properties due to the presence of oxazole rings (Maier & Schneider, 1998).
Photophysical Properties
- Photoluminescence and Optical Properties : Bis(4-fluorophenyl) substituted oxazole shows distinct photophysical properties. Research on bioxazole isomers synthesized via palladium-catalyzed regioselective and sequential C H arylation revealed significant differences in photoluminescence quantum yields and delayed fluorescence properties (Guo et al., 2020).
Material Science and Engineering
Novel Poly(aryl ether) : 4-Chloro-2,5-bis(4-fluorophenyl)oxazole, a related compound, has been used in the creation of novel poly(aryl ether)s. These materials demonstrate high thermal stability, which could have significant implications in material science (Pimpha et al., 2004).
Electronic Applications : Oxazole derivatives have been explored for their potential in electronic applications. For example, the oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative has been analyzed for its structural, electro-optical, charge transport, and nonlinear optical properties, indicating its potential use in electronic devices (Irfan et al., 2018).
Biological and Chemical Research
Fluorescent Probes for Biological Studies : Certain oxazole derivatives, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing pH and metal cations. This demonstrates their utility in biological and chemical studies (Tanaka et al., 2001).
Fluorescence Imaging in Biology : Oxazole-type fluorophores, like MO-VN, have been developed for nucleic acid-sensing and fluorescence imaging in biological research. These compounds show significant fluorescent enhancement when interacting with specific nucleic acid structures (Ma et al., 2021).
Antimicrobial Activity
- Antimicrobial Studies : Research on 1,2,4-triazole derivatives tethered to fluorinated oxazole has shown promising antimicrobial activity. These compounds display significant inhibitory effects against various pathogens, highlighting their potential in pharmaceutical applications (Rezki et al., 2017).
Fluorophore and Dye Research
- Sensitive Fluorescent Analogue : DMOBA, an environment-sensitive fluorophore that mimics biologically active oxazoles, has been used to probe serum proteins. This research contributes to our understanding of protein-fluorophore interactions and has implications for medical diagnostics and research (Maiti et al., 2017).
Safety and Hazards
Future Directions
Oxazole derivatives, including “4-(4-Fluorophenyl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They are part of a large number of drugs and biologically relevant molecules. The future research directions could involve synthesizing various oxazole derivatives and screening them for their various biological activities .
Mechanism of Action
Target of Action
4-(4-Fluorophenyl)oxazole is a heterocyclic compound that has been studied for its potential therapeutic applications Oxazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, leading to cell death . Others have been shown to bind to bacterial proteins, disrupting their normal function and resulting in antibacterial activity . The specific interactions between this compound and its targets would depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
For example, oxazole derivatives with anticancer activity may interfere with pathways involved in cell proliferation, apoptosis, or DNA repair . Those with antibacterial activity could disrupt bacterial metabolic or biosynthetic pathways .
Result of Action
Based on the reported activities of oxazole derivatives, potential effects could include the inhibition of key enzymes, disruption of cellular structures, induction of cell death, or inhibition of bacterial growth . The exact effects would depend on the compound’s specific targets and mode of action.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQONSONZKLLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620269 | |
Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620633-04-7 | |
Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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